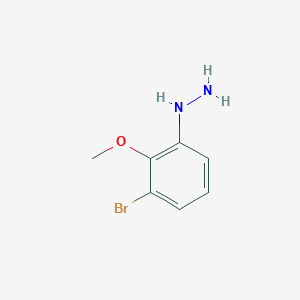

(3-Bromo-2-methoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

(3-bromo-2-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-5(8)3-2-4-6(7)10-9/h2-4,10H,9H2,1H3 |

InChI Key |

PMDQXBOKMZWQBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Br)NN |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of 3 Bromo 2 Methoxyphenyl Hydrazine

Nucleophilic Substitution Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group in (3-bromo-2-methoxyphenyl)hydrazine is a potent nucleophile, readily participating in substitution reactions. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, making them susceptible to attack by electrophilic species. This reactivity is fundamental to many of the subsequent transformations discussed. For instance, the nucleophilicity of the hydrazine is exploited in the initial steps of cyclization reactions to form various heterocyclic systems.

While direct studies on the nucleophilic substitution of the bromine atom on the aromatic ring of this compound are not extensively documented in the provided results, the reactivity of similar bromo-nitropyridine systems suggests that such substitutions are plausible under specific conditions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to nucleophilic substitution of the bromine atom. clockss.org This type of reaction highlights the potential for the bromine on the this compound ring to be displaced by strong nucleophiles, although the electron-donating nature of the methoxy (B1213986) group might render it less susceptible to substitution compared to a nitro-substituted ring.

Condensation Reactions with Carbonyl Compounds for Schiff Base and Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and highly efficient condensation reaction. nih.govnih.gov In the case of this compound, this reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. nih.gov

These condensation reactions are often catalyzed by acids and can be carried out in various solvents, including ethanol (B145695). nih.govrjptonline.orgmdpi.com The resulting (3-bromo-2-methoxyphenyl)hydrazones are valuable intermediates in their own right, often serving as precursors for more complex heterocyclic structures. The formation of Schiff bases and hydrazones is a versatile method for introducing the (3-bromo-2-methoxyphenyl) moiety into a larger molecular framework. nih.govrjptonline.org

| Reactants | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| This compound and various aldehydes/ketones | Schiff Bases/Hydrazones | Acid catalysis, often in ethanol | Formation of stable C=N bond, key intermediates for further synthesis. nih.govrjptonline.org |

| Phenylhydrazine (B124118) and aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde) | Schiff Bases | Absolute ethanol | Demonstrates the general reactivity of hydrazines in forming Schiff bases. rjptonline.org |

| 3-Formylchromone and various hydrazines | Chromone-hydrazones | Ethanol, reflux | Synthesis of chromone (B188151) derivatives with potential biological and optical properties. mdpi.com |

Cyclization Reactions in Heterocyclic Compound Synthesis

The true synthetic utility of this compound is most evident in its application in the synthesis of a wide variety of heterocyclic compounds. The hydrazine moiety provides the necessary nitrogen atoms for the formation of numerous five- and six-membered rings.

Formation of Pyrazole (B372694) Derivatives

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are readily synthesized from hydrazines. dergipark.org.trnih.govmdpi.com The classical Knorr pyrazole synthesis and related methods involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govchim.itmdpi.com In this reaction, this compound acts as the binucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

The substitution pattern of the resulting pyrazole is dependent on the specific 1,3-dicarbonyl compound used. This method allows for the introduction of the (3-bromo-2-methoxyphenyl) group at the N1 position of the pyrazole ring, leading to a diverse range of polysubstituted pyrazoles. chim.itmdpi.com These pyrazole derivatives are of significant interest due to their wide range of biological activities. nih.govmdpi.com

Synthesis of Triazole and Tetrazine Ring Systems

This compound can also serve as a precursor for the synthesis of triazoles and tetrazines, which are five- and six-membered heterocyclic rings containing three and four nitrogen atoms, respectively. mdpi.comnih.govrsc.org

The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the reaction of hydrazines or their derivatives with compounds containing a C-N-C skeleton. For instance, the reaction of acylhydrazines with carbon disulfide followed by treatment with hydrazine hydrate (B1144303) can yield substituted 1,2,4-triazoles. nih.gov While a direct synthesis from this compound is not explicitly detailed, its conversion to an appropriate acylhydrazine intermediate would enable its incorporation into a triazole ring system.

Tetrazine synthesis, particularly s-tetrazines (1,2,4,5-tetrazines), often starts from simpler nitrogen-containing precursors. nih.govuzh.chresearchgate.net The Pinner synthesis, for example, involves the reaction of nitriles with hydrazine to form dihydrotetrazines, which are then oxidized to the corresponding tetrazines. nih.gov Although the direct involvement of this compound in these syntheses is not explicitly mentioned, its functional groups could potentially be modified to participate in such cyclization reactions.

Other Heterocyclic Annulations and Ring Formations

The reactivity of the hydrazine moiety in this compound extends to the formation of other heterocyclic systems. One notable example is the Fischer indole (B1671886) synthesis, where arylhydrazines react with aldehydes or ketones in the presence of an acid catalyst to form indoles. While not explicitly detailed for the title compound, this well-established reaction provides a potential pathway for the synthesis of bromo-methoxy substituted indole derivatives.

Furthermore, the hydrazine group can participate in cyclization reactions with various other bifunctional reagents to form a range of heterocyclic compounds. The specific outcome of these reactions is highly dependent on the nature of the reaction partner and the reaction conditions employed.

Reduction and Oxidation Pathways of the Hydrazine Functional Group

The hydrazine functional group in this compound can undergo both reduction and oxidation reactions.

Reduction of the hydrazine moiety typically leads to the corresponding aniline (B41778) derivative, 3-bromo-2-methoxyaniline (B168565), and ammonia (B1221849). This can be achieved using various reducing agents, such as catalytic hydrogenation. This transformation provides a route to substituted anilines which are themselves valuable synthetic intermediates.

Oxidation of the hydrazine group can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diimide intermediates, which are highly reactive and can undergo further transformations. Stronger oxidation can lead to the cleavage of the N-N bond and the formation of the corresponding arene, 2-bromo-1-methoxybenzene, with the evolution of nitrogen gas. The oxidation of hydrazines is a key step in some heterocyclic syntheses, such as the formation of tetrazines from dihydrotetrazine precursors. nih.gov

| Reaction Type | Key Reactants | Major Products | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Electrophiles | Substituted hydrazine derivatives | Foundation for many synthetic transformations. |

| Condensation | Aldehydes, Ketones | Hydrazones, Schiff Bases | Formation of stable intermediates for further cyclization. nih.gov |

| Cyclization (Pyrazoles) | 1,3-Dicarbonyl compounds | Pyrazole derivatives | Access to biologically active heterocyclic compounds. nih.govmdpi.com |

| Cyclization (Triazoles/Tetrazines) | Various C-N-C and nitrogen-containing precursors | Triazole and Tetrazine derivatives | Synthesis of nitrogen-rich heterocycles. mdpi.comnih.gov |

| Reduction | Reducing agents (e.g., H2/catalyst) | 3-Bromo-2-methoxyaniline | Synthesis of substituted anilines. |

| Oxidation | Oxidizing agents | Diimides, Arenes | Can lead to N-N bond cleavage or be a key step in heterocycle synthesis. nih.gov |

Strategic Applications of 3 Bromo 2 Methoxyphenyl Hydrazine As a Key Synthetic Intermediate

Role in the Construction of Complex Organic Architectures

(3-Bromo-2-methoxyphenyl)hydrazine serves as a pivotal precursor in the synthesis of various heterocyclic compounds, which form the core of many natural products and biologically active molecules. Its utility is most prominently highlighted in the Fischer indole (B1671886) synthesis, a powerful and widely used method for constructing the indole scaffold.

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to yield an imine. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the indole ring. The substituents on the phenylhydrazine play a critical role in the outcome of the reaction. In the case of this compound, the methoxy (B1213986) group can direct the cyclization, leading to the formation of specific substituted indoles. nih.gov For instance, the reaction of 2-methoxyphenylhydrazones can sometimes lead to "abnormal" products where cyclization occurs on the side of the methoxy group, yielding unique indole derivatives. nih.gov

This reactivity is instrumental in the synthesis of polysubstituted indoles, which are privileged structures in medicinal chemistry due to their frequent occurrence in bioactive compounds. researchgate.netnih.gov The bromine atom on the this compound molecule offers a site for further functionalization through cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide variety of substituents. rsc.org

Furthermore, this compound is a key starting material for the synthesis of carbazoles, another important class of heterocyclic compounds. Carbazoles can be synthesized from aryl hydrazines and cyclohexanones under metal-free conditions. rsc.org The resulting carbazole (B46965) alkaloids, such as murrayanine (B1213747) and mukonine, exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. chemmethod.comresearchgate.net The synthesis of these alkaloids often involves a Buchwald-Hartwig amination followed by an oxidative cyclization. chemmethod.com

The table below summarizes key reactions involving this compound and related compounds in the construction of complex organic architectures.

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Ref |

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde/Ketone | Acid Catalyst (e.g., HCl, H₂SO₄, Lewis Acids) | Substituted Indoles | nih.govgoogle.com |

| Carbazole Synthesis | Aryl Hydrazine (B178648), Cyclohexanone | Metal-Free or Copper-Catalyzed | Carbazoles | rsc.orgchemicalbook.com |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Ligand, Base | N-Aryl Amines | chemmethod.com |

Utility in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs derived from this compound are integral to the development of new pharmaceutical and agrochemical agents. The indole and carbazole cores, readily accessible from this starting material, are found in numerous compounds with therapeutic and agricultural applications.

In the pharmaceutical realm, derivatives of this compound have shown potential as anticancer and trypanocidal agents. nih.govnih.govnih.gov For instance, certain phenazine (B1670421) derivatives, which can be synthesized from precursors related to this compound, have demonstrated significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Moreover, novel derivatives of propanehydrazide incorporating a methoxyphenyl group have been synthesized and evaluated for their antioxidant and anticancer activities against human glioblastoma and triple-negative breast cancer cell lines. nih.govnih.gov

The synthesis of substituted indoles from this compound is particularly relevant to the development of kinase inhibitors, a major class of anticancer drugs. researchgate.net The indole scaffold serves as a versatile template for designing molecules that can specifically target and inhibit the activity of kinases, which are often dysregulated in cancer cells.

In the agrochemical sector, there is an ongoing search for new and effective pesticides. A patent for a pesticidal preparation includes complex molecules that could potentially be synthesized from intermediates derived from substituted hydrazines like this compound. google.com The development of novel fungicides and other crop protection agents often relies on the synthesis of unique heterocyclic structures, a domain where this compound proves to be a valuable starting material.

The following table highlights some of the bioactive compounds and intermediates synthesized from or related to this compound.

| Compound Class | Biological Activity | Synthetic Precursor (Related to) | Ref |

| Phenazines | Trypanocidal | β-lapachone and aniline (B41778) | nih.gov |

| Propanehydrazide Derivatives | Antioxidant, Anticancer | 3-[(4-Methoxyphenyl)amino]propanehydrazide | nih.govnih.gov |

| Substituted Indoles | Kinase Inhibitors | 3-Substituted 2-phenyl-indoles | researchgate.net |

| Pyrazole (B372694) Derivatives | Pesticidal | 1-(3-chloropyridine-2-yl)-3-{[5-(trifluoromethyl)-1H-tetrazol-1-yl]methyl}-1H-pyrazoles-5-formamide | google.com |

Contributions to the Development of Functional Materials and Polymers

Beyond its applications in the life sciences, this compound is a promising building block for the creation of functional materials and polymers with unique electronic and structural properties. Its aromatic nature, coupled with the potential for polymerization through its reactive sites, makes it suitable for incorporation into various polymeric architectures. chemmethod.com

One area of significant interest is the development of Porous Organic Polymers (POPs). rsc.orgcrimsonpublishers.comrsc.orgmdpi.com POPs are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical and thermal stability. These properties make them attractive for applications in gas storage and separation, catalysis, and sensing. rsc.org Triazine-based POPs, for example, can be synthesized through the polycondensation of melamine (B1676169) with dialdehydes. mdpi.com While direct synthesis of POPs from this compound is not yet widely reported, its structural similarity to other monomers used in POP synthesis suggests its potential as a valuable component for creating new porous materials with tailored functionalities. The bromine atom could be used for post-synthetic modification, allowing for the introduction of specific functional groups within the pores of the polymer.

Furthermore, this compound and its derivatives are being explored for their potential use in organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgmdpi.comtcichemicals.combeilstein-journals.org The carbazole moiety, which can be synthesized from this hydrazine, is a well-known building block for host materials in OLEDs due to its excellent charge-transporting properties and high triplet energy. rsc.org The development of new and efficient materials for OLEDs is a rapidly advancing field, and the ability to synthesize novel carbazole derivatives from this compound opens up new avenues for creating materials with improved performance and stability. Electroactive polymers, which can be used in a variety of applications including sensors, actuators, and energy storage devices, represent another area where this compound could find use. mdpi.com

The table below provides an overview of the potential applications of this compound in the field of functional materials and polymers.

| Material/Device | Key Properties | Potential Role of this compound | Ref |

| Porous Organic Polymers (POPs) | High surface area, tunable porosity, stability | Monomer for polymer synthesis, post-synthetic modification | rsc.orgmdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Efficient light emission, flexibility | Precursor for carbazole-based host materials | rsc.orgbeilstein-journals.org |

| Electroactive Polymers | Redox activity, conductivity | Building block for functional monomers | mdpi.com |

Spectroscopic and Crystallographic Characterization of 3 Bromo 2 Methoxyphenyl Hydrazine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for (3-Bromo-2-methoxyphenyl)hydrazine would be expected to provide information about the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. Key features would include:

Chemical Shifts (δ): The positions of the signals would indicate the electronic environment of the protons. The aromatic protons would appear in the downfield region, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) and hydrazine (B178648) groups. The protons of the methoxy group (-OCH₃) would appear as a singlet in the upfield region. The protons of the hydrazine group (-NHNH₂) would also produce distinct signals, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Integration: The area under each signal would be proportional to the number of protons it represents.

Spin-Spin Coupling (J): The splitting pattern of the aromatic signals would reveal the connectivity between adjacent protons on the phenyl ring.

Interactive Data Table: Predicted ¹H NMR Data No experimental data is available for this compound. A table of predicted values cannot be accurately generated without experimental validation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would provide information on the carbon framework of this compound.

Chemical Shifts (δ): Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon attached to the bromine would be shifted to a higher field compared to an unsubstituted carbon, while the carbon attached to the methoxy group would be shifted downfield. The carbon of the methoxy group itself would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data No experimental data is available for this compound. A table of predicted values cannot be accurately generated without experimental validation.

Advanced NMR Techniques for Structural Elucidation

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule. However, no data from such experiments on this compound are available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₉BrN₂O), the expected molecular weight is approximately 216.0 g/mol for the monoisotopic mass.

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Fragmentation Pattern: Common fragmentation pathways for phenylhydrazines include cleavage of the N-N bond and loss of fragments from the aromatic ring and its substituents.

Interactive Data Table: Expected Mass Spectrometry Fragments No experimental mass spectrum is available. A table of potential fragments cannot be definitively constructed without experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy An IR spectrum would show absorption bands corresponding to the vibrations of the functional groups present in this compound.

N-H Stretching: The hydrazine group would exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether C-O stretching would likely appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy A UV-Vis spectrum would reveal electronic transitions within the molecule. Substituted benzene (B151609) rings typically show characteristic absorption bands in the UV region. The presence of the hydrazine and methoxy groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

No experimental IR or UV-Vis spectra for this compound are publicly available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would definitively confirm its molecular geometry and packing in the solid state.

No published X-ray crystallographic data for this compound or its adducts could be found.

Single Crystal X-ray Diffraction (SCXRD) Studies

There are currently no published single crystal X-ray diffraction studies for this compound or its adducts in the accessible scientific literature. Consequently, detailed crystallographic data, including parameters such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z), are not available. Without experimental diffraction data, a definitive determination of the three-dimensional atomic arrangement and molecular geometry of this compound in the solid state cannot be provided.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Methoxyphenyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For compounds related to (3-bromo-2-methoxyphenyl)hydrazine, DFT calculations, often using the B3LYP method with various basis sets like 6-311++G(d,p) and LAV2P**, are employed to determine their optimized molecular geometries. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles in the ground state.

The optimized geometric parameters obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net This concordance between theoretical and experimental results validates the computational model and allows for a reliable prediction of molecular structures. For instance, in a study of a related bromo hydrazine (B178648) derivative, the crystallographic data confirmed a monoclinic space group P21/n, and the DFT calculations accurately reproduced the key structural features. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Related Hydrazine Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-Br | 1.88 |

| C-O | 1.36 |

| N-N | 1.42 |

| C-N-N | 118.5 |

| C-C-Br | 119.7 |

| C-C-O | 117.3 |

Note: Data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net This analysis primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net For many organic molecules, the HOMO and LUMO are often delocalized across the aromatic rings and functional groups. researchgate.net

Table 2: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.2 to -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are typical ranges for similar aromatic hydrazine derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. nih.govnih.gov Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are the likely sites for nucleophilic attack, commonly observed around hydrogen atoms. bhu.ac.in For substituted phenylhydrazines, the MEP analysis can highlight the reactive nature of the hydrazine moiety and the influence of the bromo and methoxy (B1213986) substituents on the charge distribution of the aromatic ring. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, is instrumental in interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netejournal.by DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. researchgate.net

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational methods. researchgate.net The scaled theoretical frequencies generally show good agreement with the experimental wavenumbers, aiding in the precise assignment of spectral bands to specific molecular vibrations, such as C-H stretching, N-H bending, and C-Br stretching. researchgate.netejournal.by This correlation between theoretical and experimental spectra provides a deeper understanding of the molecule's vibrational properties. researchgate.net

Table 3: Tentative Vibrational Assignments for a Related Compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300-3400 | N-H stretching |

| 3000-3100 | C-H aromatic stretching |

| 2850-2950 | C-H aliphatic stretching |

| 1600-1650 | N-H bending |

| 1450-1550 | C=C aromatic stretching |

| 1200-1250 | C-O stretching |

| 600-700 | C-Br stretching |

Note: Assignments are based on characteristic frequencies for the functional groups.

Prediction of Non-linear Optical (NLO) Properties

Theoretical calculations are also employed to predict the non-linear optical (NLO) properties of molecules. researchgate.net These properties are of interest for applications in optoelectronics and photonics. The key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Computational methods like DFT can be used to calculate these properties. researchgate.net A large first-order hyperpolarizability value suggests that the molecule has significant NLO activity, making it a potential candidate for NLO materials. researchgate.net For aromatic compounds, the presence of electron-donating and electron-accepting groups can enhance the NLO response due to increased intramolecular charge transfer. researchgate.net

Conformation Analysis and Tautomerism Studies

Computational methods are essential for exploring the conformational landscape and potential tautomerism of flexible molecules like this compound. researchgate.net Conformation analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. mdpi.com By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformer can be identified. researchgate.net

Tautomerism, the interconversion of structural isomers, can also be investigated computationally. For hydrazines, different tautomeric forms may exist. Theoretical calculations can predict the relative energies of these tautomers, providing insight into which form is likely to be predominant under different conditions. These studies are crucial for understanding the molecule's behavior and reactivity. researchgate.net

Synthesis and Reactivity of Advanced 3 Bromo 2 Methoxyphenyl Hydrazine Derivatives and Analogues

Structural Modifications at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (3-bromo-2-methoxyphenyl)hydrazine is a key functional group that can undergo various structural modifications, primarily through alkylation or acylation reactions. These modifications are crucial for creating derivatives with altered chemical properties and for preparing intermediates for more complex syntheses.

N'-alkylation of hydrazides is a common strategy for introducing alkyl groups onto the terminal nitrogen of the hydrazine moiety. scholaris.ca A three-step process is often employed, which involves the installation of a protecting group, followed by alkylation, and subsequent deprotection. For instance, a trifluoroacetyl group can be introduced by reacting a hydrazide with trifluoroacetic anhydride. scholaris.ca The resulting trifluoroacetyl hydrazide can then be alkylated using alkyl halides under basic conditions or with alcohols via a Mitsunobu reaction. scholaris.ca The trifluoroacetyl group can be removed under hydrolytic or reductive conditions to yield the desired N'-alkyl hydrazide. scholaris.ca This methodology allows for the synthesis of a diverse library of N'-substituted derivatives from a common precursor.

Table 1: Representative Methods for N'-Alkylation of Hydrazides

| Step | Reagents and Conditions | Purpose | Citation |

|---|---|---|---|

| 1. Protection | Trifluoroacetic anhydride, DIEA, THF, 0 °C to RT | Installation of a trifluoroacetyl protecting group on the hydrazine. | scholaris.ca |

| 2. Alkylation (Method A) | Alkyl halide, Base (e.g., DBU), THF | Introduction of an alkyl group onto the protected nitrogen. | scholaris.ca |

| 2. Alkylation (Method B) | Alcohol, Triphenylphosphine, DIAD (Mitsunobu reaction) | Introduction of an alkyl group using an alcohol. | scholaris.ca |

| 3. Deprotection | Hydrolytic or reductive cleavage (e.g., NaBH4) | Removal of the trifluoroacetyl group to yield the N'-alkyl hydrazide. | scholaris.ca |

These modifications at the hydrazine moiety are fundamental for diversifying the molecular structure and for subsequent cyclization reactions to form heterocyclic rings.

Substituent Effects on the Aromatic Ring: Bromination and Methoxylation Pattern Variations

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric effects of the bromo and methoxy (B1213986) substituents. The methoxy group (-OCH3) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of reactions. researchgate.netresearchgate.net Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in directing electrophilic attack.

The relative positions of the bromo and methoxy groups are critical. In the (3-bromo-2-methoxyphenyl) configuration, the methoxy group at position 2 and the bromine at position 3 create a specific electronic environment. The methoxy group can enhance the reactivity of the molecule in certain coupling reactions. researchgate.net For example, electron-donating groups on aryl rings have been shown to enhance the catalytic activity in reactions like the synthesis of cyclic carbonates from epoxides and CO2. researchgate.net

Variations in the bromination and methoxylation pattern would lead to different isomers, such as (3-bromo-4-methoxyphenyl)hydrazine or (3-bromo-5-methoxyphenyl)hydrazine, each with distinct reactivity. chembk.comnih.govuni.lu The position of the methoxy group, in particular, can impact the metabolic stability and pharmacokinetic properties of resulting drug candidates, as it is a common site for O-demethylation. researchgate.net In synthetic applications like the Suzuki cross-coupling reaction, the electronic nature of substituents on the phenyl ring plays a crucial role in the reaction's success and yield. researchgate.netmdpi.com The synthesis of nonsymmetrically substituted phenazines, for instance, relies on the differential reactivity conferred by various substituents on the aromatic precursors. nih.gov

Synthesis of Hydrazones and Hydrazides from this compound

Hydrazones and hydrazides are important classes of compounds often synthesized from hydrazine derivatives. They are valuable intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities. nih.govresearchgate.netnih.gov

Synthesis of Hydrazides: Hydrazides are typically prepared by the reaction of an ester with hydrazine hydrate (B1144303). mdpi.com To synthesize a hydrazide from this compound, one would first need to convert a related carboxylic acid (e.g., 3-bromo-2-methoxybenzoic acid) into its corresponding ester, followed by reaction with hydrazine hydrate. mdpi.com Alternatively, hydrazides can be formed via the transamidation of N-protected amides with hydrazine. nih.gov

Synthesis of Hydrazones: Hydrazones are synthesized through the condensation reaction of a hydrazine or a hydrazide with a carbonyl compound (an aldehyde or a ketone). nih.govmdpi.com this compound can be reacted directly with various aromatic or aliphatic aldehydes and ketones, typically in a suitable solvent like ethanol (B145695), to yield the corresponding (3-bromo-2-methoxyphenyl)hydrazones. nih.gov This reaction is often acid-catalyzed.

The general synthetic route involves two main steps:

Formation of a Hydrazide (if starting from an ester): An appropriate methyl ester is refluxed with hydrazine hydrate in ethanol. mdpi.com

Condensation to form a Hydrazone: The resulting hydrazide or the parent this compound is reacted with an aldehyde or ketone. nih.govacs.org

Table 2: General Synthesis of Hydrazones from Hydrazides

| Reactant A | Reactant B | Product Class | General Conditions | Citation |

|---|---|---|---|---|

| Carboxylic Acid Hydrazide | Aldehyde or Ketone | Acylhydrazone | Condensation reaction, often in ethanol, sometimes with acid catalysis. | nih.govmdpi.com |

The resulting hydrazone derivatives, which contain the characteristic C=N-NH- moiety, serve as versatile synthons for building more complex molecular architectures. researchgate.net

Development of Novel Heterocyclic Systems Incorporating the (3-Bromo-2-methoxyphenyl) Core

The (3-bromo-2-methoxyphenyl) core, particularly when incorporated into hydrazone derivatives, is an excellent starting point for the synthesis of a variety of heterocyclic systems. The hydrazone moiety provides the necessary reactive sites for cyclization reactions.

For example, hydrazide-hydrazone derivatives can undergo heterocyclization reactions to form compounds such as pyridines, thiazoles, and thiophenes. nih.gov The reaction of a hydrazone with cinnamonitrile (B126248) derivatives can lead to the formation of substituted pyridines. nih.gov Similarly, reaction with reagents like ethyl 2-bromoacetate or phenylisothiocyanate can be used to construct thiazole (B1198619) rings. nih.gov

The Fischer indole (B1671886) synthesis is another classic reaction where phenylhydrazines are used to create indole rings by reacting with aldehydes or ketones under acidic conditions. This compound could be employed in this reaction to produce substituted indoles bearing the 3-bromo-2-methoxy pattern.

Furthermore, hydrazones can be used to synthesize a range of other heterocycles. researchgate.netekb.eg Reaction with binucleophilic reagents can lead to the formation of pyrazole (B372694) or pyrimidine (B1678525) rings, depending on the nature of the reagent used. ekb.eg The versatility of the hydrazone intermediate allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Table 3: Examples of Heterocyclic Systems from Hydrazone Derivatives

| Hydrazone Derivative | Reagent | Resulting Heterocycle | Citation |

|---|---|---|---|

| Hydrazide-hydrazone | Cinnamonitrile derivatives | Pyridine | nih.gov |

| Hydrazide-hydrazone | Phenylisothiocyanate followed by ethyl 2-bromoacetate | Thiazole | nih.gov |

| Phenylhydrazine (B124118) | Ketone/Aldehyde (acid catalyst) | Indole (Fischer Synthesis) | General |

| Hydrazone Precursor | Phenylhydrazine | Dipyrazole | ekb.eg |

The strategic use of this compound and its derivatives opens avenues for the development of novel and potentially bioactive heterocyclic compounds.

Q & A

Basic: What are the standard synthesis protocols for (3-Bromo-2-methoxyphenyl)hydrazine, and how do reaction conditions influence purity?

Methodological Answer:

The synthesis typically involves diazotization of 3-bromo-2-methoxyaniline followed by reduction with agents like SnCl₂ or NaBH₄ in acidic media. Key parameters include:

- Temperature control (0–5°C during diazotization to avoid side reactions like phenol formation).

- pH adjustment (maintaining acidic conditions to stabilize intermediates).

- Reduction efficiency (use of excess hydrazine hydrate to ensure complete conversion).

Purity is monitored via HPLC (≥95% purity threshold) or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Impurities often arise from incomplete reduction or bromine displacement; recrystallization in ethanol/water improves purity .

Basic: What purification techniques are recommended for isolating this compound, and how do they impact yield?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to remove unreacted aniline derivatives. Yield loss ≈10–15% due to polar byproducts.

- Recrystallization : Ethanol/water (1:2) yields needle-like crystals with >99% purity. Cooling rate (1°C/min) minimizes occluded solvents.

- Centrifugation : Separates hydrazine hydrochloride salts; requires pH adjustment to 6–7 for neutralization.

Yield optimization balances purity (≥98%) and recovery (70–80%) .

Basic: How does the bromine substituent influence the compound’s stability under varying storage conditions?

Methodological Answer:

The bromine atom increases susceptibility to hydrolysis and photodegradation:

- Hydrolysis : In aqueous solutions (pH > 7), Br⁻ displacement forms 2-methoxyphenylhydrazine. Stabilized by storing at pH 4–6 (acetate buffer) and 4°C.

- Photostability : UV-Vis studies show λmax at 280 nm degrades by 20% under 48-hr UV exposure. Use amber vials and inert atmospheres (N₂) for long-term storage.

- Thermal Stability : DSC reveals decomposition onset at 150°C; store below 25°C .

Advanced: What mechanistic insights explain the nucleophilic substitution reactivity of the bromine atom in this compound?

Methodological Answer:

The bromine undergoes SNAr (nucleophilic aromatic substitution) due to:

- Activation by electron-withdrawing groups : The methoxy group at position 2 meta-directs Br, enhancing electrophilicity at position 3.

- Kinetic studies : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s in DMF at 60°C) with amines as nucleophiles. Solvent polarity (ε > 30) accelerates substitution.

- Leaving group ability : Br⁻ departure is rate-limiting; DFT calculations show transition-state stabilization via hydrogen bonding with hydrazine NH groups .

Advanced: How can this compound be utilized in the synthesis of heterocyclic scaffolds for medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Pyrazoles : Condensation with β-diketones (e.g., acetylacetone) under acidic conditions (H₂SO₄, 80°C) yields 3-bromo-2-methoxyphenylpyrazoles (75–85% yield).

- Benzodiazepines : Cyclization with ketones (e.g., cyclohexanone) via Fischer indole synthesis forms tricyclic derivatives.

- Thiadiazines : Reaction with CS₂/KOH produces thiol intermediates, which cyclize with aldehydes.

Optimize regioselectivity by tuning substituent electronic effects .

Advanced: How can researchers reconcile contradictory reports on the biological activity of this compound derivatives?

Methodological Answer:

Contradictions arise from:

- Assay variability : IC₅₀ values for antifungal activity range 5–50 µM depending on fungal strain (e.g., C. albicans vs. A. fumigatus). Standardize using CLSI M38-A2 protocols.

- Metabolic stability : Hepatic microsome studies (human vs. murine) show divergent t₁/₂ (2 vs. 6 hrs). Use species-specific models for validation.

- Off-target effects : Screen against kinase panels (e.g., Eurofins) to identify non-specific inhibition. Cross-validate with CRISPR knockouts .

Advanced: What catalytic applications does this compound exhibit in carbonyl-olefin metathesis?

Methodological Answer:

In hydrazine-catalyzed metathesis :

- Mechanism : Forms azo intermediates via [3+2] cycloaddition with norbornenes, followed by cycloreversion (ΔG‡ = 25 kcal/mol).

- Reactivity : The bromine substituent increases catalyst Lewis acidity, lowering activation barriers by 3–5 kcal/mol vs. non-halogenated analogs.

- Substrate scope : Effective with electron-deficient olefins (e.g., maleimides); yields 60–90% with 5 mol% catalyst loading .

Advanced: What experimental approaches characterize the thermal decomposition pathways of this compound?

Methodological Answer:

- TGA-DSC : Decomposition onset at 150°C (mass loss = 60–70%) with exothermic peaks at 220°C (ΔH = −450 J/g).

- GC-MS : Identifies HBr, NH₃, and methoxybenzene as primary gaseous products.

- Kinetic modeling : Friedman method reveals activation energy (Ea) = 110 kJ/mol, consistent with C-Br bond cleavage as the rate-limiting step.

Apply ASTM E698 for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.